An In-depth Technical Guide to 1-Bromo-4-chloro-2-fluorobenzene (CAS 1996-29-8)
An In-depth Technical Guide to 1-Bromo-4-chloro-2-fluorobenzene (CAS 1996-29-8)
Introduction: A Versatile Halogenated Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of polyhalogenated aromatic compounds is a cornerstone of molecular design. 1-Bromo-4-chloro-2-fluorobenzene, identified by its CAS number 1996-29-8, is a prime example of such a versatile building block.[1][2] This trisubstituted benzene derivative, featuring a unique arrangement of bromine, chlorine, and fluorine atoms, offers a sophisticated platform for medicinal chemists and material scientists to construct complex molecular architectures.[2][3] The differential reactivity of the three distinct halogen atoms allows for selective and sequential chemical transformations, making it a highly sought-after intermediate in the synthesis of targeted therapeutics and advanced materials.[2][3]
This guide provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of 1-Bromo-4-chloro-2-fluorobenzene, tailored for researchers, scientists, and drug development professionals. The insights herein are grounded in established technical data and field-proven applications, aiming to empower scientists to leverage this compound's full potential in their synthetic endeavors.
Physicochemical and Spectral Properties
The physical and chemical characteristics of 1-Bromo-4-chloro-2-fluorobenzene are fundamental to its handling, storage, and application in synthetic protocols.[1] It typically presents as a colorless to light yellow liquid.[2] A comprehensive summary of its key properties is provided below.
Table 1: Physicochemical Properties of 1-Bromo-4-chloro-2-fluorobenzene
| Property | Value | Source(s) |
| CAS Number | 1996-29-8 | [4][5] |
| Molecular Formula | C₆H₃BrClF | [2][4][5] |
| Molecular Weight | 209.44 g/mol | [2][4][5] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 91-92 °C at 20 mmHg | [1][4] |
| Density | 1.678 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.556 | [4] |
| Flash Point | 92.2 °C (198.0 °F) - closed cup | [4] |
| Water Solubility | Insoluble | [6][7] |
| IUPAC Name | 1-bromo-4-chloro-2-fluorobenzene | [5] |
| InChI Key | FPNVMCMDWZNTEU-UHFFFAOYSA-N | [4][5] |
| SMILES | Fc1cc(Cl)ccc1Br | [4] |
Spectroscopic data is crucial for the identification and characterization of 1-Bromo-4-chloro-2-fluorobenzene. Key spectral information is available across various databases.
Table 2: Spectroscopic Data Summary
| Technique | Database/Source | Key Information |
| ¹³C NMR | SpectraBase | Available spectra for structural confirmation.[5] |
| Mass Spectrometry (GC-MS) | NIST | Provides fragmentation patterns for identification.[5][8] |
| Infrared (IR) Spectroscopy | SpectraBase, NIST | FTIR and ATR-IR spectra are available, showing characteristic vibrational modes.[5][8] |
| Raman Spectroscopy | SpectraBase | FT-Raman spectra are available for complementary structural analysis.[5] |
Synthesis and Reactivity: A Chemist's Perspective
The synthetic utility of 1-Bromo-4-chloro-2-fluorobenzene stems from the distinct electronic environments of its halogen substituents. The fluorine atom strongly activates the ring towards nucleophilic aromatic substitution, while the bromine atom is particularly amenable to metal-catalyzed cross-coupling reactions. This differential reactivity is a key strategic advantage in multi-step syntheses.
Synthetic Pathway: Sandmeyer Reaction
A common and reliable method for the preparation of 1-Bromo-4-chloro-2-fluorobenzene is through a Sandmeyer-type reaction, starting from the readily available 4-chloro-2-fluoroaniline.[9] This classic transformation involves the diazotization of the primary amine followed by displacement with a bromide salt, typically using a copper(I) catalyst.
Experimental Protocol: Synthesis of 1-Bromo-4-chloro-2-fluorobenzene via Diazotization
Objective: To synthesize 1-Bromo-4-chloro-2-fluorobenzene from 4-chloro-2-fluoroaniline.
Materials:
-
4-Chloro-2-fluoroaniline
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(II) sulfate (CuSO₄)
-
Sodium bromide (NaBr)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Petroleum ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
-
Diazonium Salt Formation: In a reaction vessel equipped with a stirrer and cooled to -10 °C, dissolve 4-chloro-2-fluoroaniline (1.0 eq) in 48% hydrobromic acid.[9] Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below -5 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[9]
-
Preparation of Cuprous Bromide Catalyst: In a separate flask, prepare a solution of copper(II) sulfate (0.8 eq) and sodium bromide (1.2 eq) in water.[9] Heat the mixture to 60 °C for 30 minutes. Add sodium sulfite (0.7 eq) and heat to 95 °C for another 30 minutes to reduce Cu(II) to Cu(I).[9] Cool the mixture to room temperature; the precipitated white solid is cuprous bromide.
-
Sandmeyer Reaction: Cool the freshly prepared cuprous bromide in hydrobromic acid to -10 °C.[9] Add the previously prepared diazonium salt solution portion-wise, keeping the temperature low.[9] After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55 °C for 20 minutes to drive the reaction to completion.[9]
-
Work-up and Purification: Cool the reaction mixture and extract the product with ethyl acetate (3x).[9] Combine the organic layers and wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Final Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 5:95 v/v), to afford 1-Bromo-4-chloro-2-fluorobenzene as a solid or liquid product.[9]
Reactivity and Strategic Applications
The primary utility of 1-Bromo-4-chloro-2-fluorobenzene lies in its role as a versatile intermediate.[1][2] The bromine atom is the most common site for transformations such as:
-
Suzuki Coupling: It readily participates in palladium-catalyzed Suzuki couplings with various boronic acids and esters to form biphenyl derivatives.[1][10] These structures are often core scaffolds in pharmaceuticals.
-
Other Cross-Coupling Reactions: It is also a suitable substrate for other cross-coupling reactions like Heck, Sonogashira, and Negishi couplings, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.[2][11]
-
Grignard Reagent Formation: The bromo-substituent can be converted into a Grignard reagent, which can then be used in a variety of subsequent reactions.
This selective reactivity allows for the sequential introduction of different functionalities, a critical aspect in the total synthesis of complex molecules.
Applications in Drug Discovery and Materials Science
The unique structural and reactive properties of 1-Bromo-4-chloro-2-fluorobenzene have made it a valuable component in several areas of research and development.
-
Pharmaceutical Intermediates: It is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it has been used in the preparation of compounds with antidepressant effects and in the multi-step synthesis of AZD3264, a potent inhibitor of IKK2 (inhibitor of nuclear factor κ-B kinase-2), which is relevant for treating inflammatory conditions.
-
Agrochemicals: The polyhalogenated aromatic core is a common feature in modern agrochemicals, and this compound serves as a building block for new pesticides and herbicides.[2]
-
Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, where the incorporation of halogen atoms can enhance properties like chemical resistance and thermal stability.[2]
-
Fluorescent Dyes: The compound is also used in the synthesis of fluorescent dyes, which are essential tools in biological imaging and diagnostics.[2]
The following diagram illustrates a key synthetic transformation involving 1-Bromo-4-chloro-2-fluorobenzene.
Caption: Suzuki coupling of 1-Bromo-4-chloro-2-fluorobenzene.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 1-Bromo-4-chloro-2-fluorobenzene. According to safety data sheets, it is classified as a substance that causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5][7][12]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][12]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[7][12] If inhaled, move to fresh air.[7][12]
Conclusion
1-Bromo-4-chloro-2-fluorobenzene (CAS 1996-29-8) is more than just a chemical intermediate; it is a strategic tool for synthetic chemists. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable and valuable component in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. By understanding its core characteristics and leveraging its differential halogen reactivity, researchers can continue to unlock new possibilities in molecular innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-溴-4-氯-2-氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Experienced supplier of C6H3BrClF,[1996-29-8],1-Bromo-4-chloro-2-fluorobenzene [riyngroup.com]
- 7. echemi.com [echemi.com]
- 8. 1-Bromo-4-chloro-2-fluorobenzene [webbook.nist.gov]
- 9. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 10. 1-Bromo-4-chloro-2-fluorobenzene | 1996-29-8 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. tcichemicals.com [tcichemicals.com]
Figure 1. Chemical structures of the three bromochlorofluorobenzene isomers under comparison.
